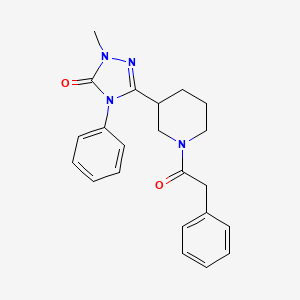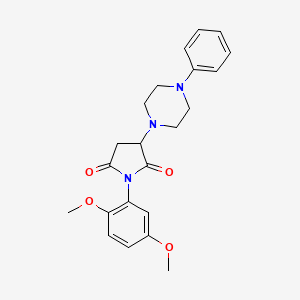![molecular formula C26H33N3O3 B14962366 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B14962366.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a quinoline and piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and piperazine intermediates, followed by their coupling through a series of condensation and substitution reactions.
-
Preparation of Quinoline Intermediate:
Starting Material: 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Reaction Conditions: The quinoline intermediate is synthesized through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones under acidic conditions.
-
Preparation of Piperazine Intermediate:
Starting Material: 2-methoxyphenylpiperazine
Reaction Conditions: The piperazine intermediate is prepared by reacting 2-methoxyaniline with ethylene glycol in the presence of a dehydrating agent.
-
Coupling Reaction:
Reaction Conditions: The final coupling of the quinoline and piperazine intermediates is achieved through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can result in the formation of dihydroquinoline derivatives.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce halogen atoms into the quinoline or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
- Quinoline N-oxide derivatives
- Dihydroquinoline derivatives
- Halogenated quinoline or piperazine derivatives
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
-
Medicinal Chemistry:
Potential Use: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
-
Biological Studies:
Research Focus: Studies focus on its binding affinity to various biological targets, including enzymes and receptors, to understand its mechanism of action.
-
Industrial Applications:
Use in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Wirkmechanismus
The mechanism of action of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This modulation can result in therapeutic effects, particularly in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,2,4-Trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
- 1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
Comparison:
- Structural Differences: The presence of different substituents on the quinoline or piperazine rings can significantly alter the compound’s chemical properties and biological activity.
- Unique Features: The methoxy groups in 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one contribute to its unique electronic and steric properties, influencing its binding affinity and selectivity for specific molecular targets.
This detailed article provides a comprehensive overview of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C26H33N3O3 |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C26H33N3O3/c1-19-17-26(2,3)29(23-16-20(31-4)10-11-21(19)23)25(30)18-27-12-14-28(15-13-27)22-8-6-7-9-24(22)32-5/h6-11,16-17H,12-15,18H2,1-5H3 |
InChI-Schlüssel |
CSGDMEKKEVJHHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)
![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)

![9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14962315.png)


![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14962352.png)
![10-fluoro-1'-(4-methoxyphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962356.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962365.png)
